Alverine tartrate
CAS No.: 3686-59-7
Cat. No.: VC0518216
Molecular Formula: C24H33NO6
Molecular Weight: 431.53
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3686-59-7 |
---|---|
Molecular Formula | C24H33NO6 |
Molecular Weight | 431.53 |
IUPAC Name | Dipropylamine, N-ethyl-3,3'-diphenyl-, tartrate |
Standard InChI | 1S/C20H27N.C4H6O6/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;5-1(3(7)8)2(6)4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Standard InChI Key | OACRHVKOMXFBDB-LREBCSMRSA-N |
SMILES | CCN(CCCc1ccccc1)CCCc2ccccc2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Alverine tartrate (C₂₄H₃₃NO₆) represents the combination of alverine with tartaric acid. The base compound alverine (N-ethyl-3,3'-diphenylpropylamine) forms a salt with tartaric acid to produce alverine tartrate .
Physical and Chemical Characteristics
The following table summarizes the key physical and chemical properties of alverine tartrate:
Property | Value |
---|---|
Chemical Formula | C₂₄H₃₃NO₆ |
Molecular Weight | 431.5 g/mol |
CAS Number | 3686-59-7 |
IUPAC Name | N-ethyl-3,3'-diphenylpropylamine tartrate |
Synonyms | Spasmaverin, UNII-943CL334OB |
Physical State | Solid |
Solubility | Soluble in water |
The molecular structure of alverine tartrate consists of the alverine moiety (C₂₀H₂₇N) coupled with tartaric acid (C₄H₆O₆) . The tartrate counterion contributes to the compound's water solubility, potentially influencing its pharmaceutical performance compared to other salt formations.
Mechanism of Action
Alverine tartrate, like other alverine salts, exerts its therapeutic effects through several distinct mechanisms targeting smooth muscle function.
Smooth Muscle Relaxation
The primary mechanism of alverine tartrate involves direct action on smooth muscle tissue in the gastrointestinal tract. The compound relaxes intestinal smooth muscle by modulating calcium channels and calcium sensitivity of contractile proteins . This action helps prevent the painful muscle spasms characteristic of functional gastrointestinal disorders.
Serotonergic Activity
Alverine functions as a 5-HT₁ᴀ receptor antagonist with an IC₅₀ of 101 nM . This serotonergic activity contributes to its antinociceptive properties in the gut, reducing rectal hypersensitivity and visceral pain perception . Research indicates that alverine has high affinity for 5-HT₁ᴀ receptors and weaker affinity for the 5-HT₃ and 5-HT₄ receptor subtypes .
Effects on Calcium Channels
Pharmacokinetics and Metabolism
While specific pharmacokinetic data for alverine tartrate is limited, the general pharmacokinetic profile of alverine compounds provides insights into the likely behavior of the tartrate salt.
Absorption and Distribution
After oral administration, alverine is rapidly absorbed and undergoes extensive first-pass metabolism. Research on alverine citrate demonstrates that the parent compound is rapidly converted to its primary active metabolite, with peak plasma concentrations (Tmax) reached between 1 and 1.5 hours after dosing .
Metabolism and Elimination
The metabolism of alverine follows a consistent pattern regardless of salt form:
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Rapid conversion to a primary active metabolite (4-hydroxy alverine)
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Further metabolism to secondary metabolites (including 4-hydroxy alverine glucuronide and N-desethyl alverine)
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Elimination primarily through renal clearance
Clinical studies have demonstrated that the parent alverine compound accounts for only approximately 3% of alverine-derived moieties in circulation, while the primary metabolite 4-hydroxy alverine (free and conjugated) accounts for approximately 94% .
Pharmacokinetic Parameters
The following table presents key pharmacokinetic parameters for alverine compounds:
Parameter | Value |
---|---|
Plasma half-life (parent compound) | Approximately 0.8 hours |
Plasma half-life (active metabolite) | Approximately 5.7 hours |
Time to peak plasma concentration | 0.75-1.0 hours |
Elimination | Primarily renal |
Bioavailability | Subject to high inter-individual variability |
Research indicates substantial interindividual variability in alverine pharmacokinetics, with coefficients of variation exceeding 300% for peak concentration (Cmax) and area under the curve (AUC) in some studies .
Clinical Applications
Alverine tartrate, like other alverine salts, has potential therapeutic applications in several clinical conditions involving smooth muscle spasm.
Gastrointestinal Disorders
The primary clinical application of alverine tartrate is in the treatment of functional gastrointestinal disorders, particularly:
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Irritable Bowel Syndrome (IBS) - targeting abdominal pain, bloating, and altered bowel habits
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Diverticular disease - alleviating pain associated with inflamed intestinal pouches
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Functional dyspepsia - reducing upper gastrointestinal discomfort
Gynecological Applications
Due to its effects on uterine smooth muscle, alverine tartrate may also be used in the treatment of:
Efficacy in Treatment of Gastrointestinal Disorders
Clinical evidence regarding the efficacy of alverine compounds in treating gastrointestinal disorders has yielded mixed results.
Practical Clinical Experience
Despite the equivocal evidence from formal clinical trials, alverine compounds continue to be prescribed for functional gastrointestinal disorders. Patient experiences documented on health forums suggest variable responses to treatment, with some individuals reporting benefit while others note minimal improvement .
Comparison with Other Alverine Salts
Alverine is available in multiple salt forms, with the citrate salt being the most commonly prescribed clinically.
Alverine Tartrate vs. Alverine Citrate
The following table compares key properties of alverine tartrate with the more widely studied alverine citrate:
Property | Alverine Tartrate | Alverine Citrate |
---|---|---|
Molecular Formula | C₂₄H₃₃NO₆ | C₂₆H₃₅NO₇ |
Molecular Weight | 431.5 g/mol | 473.56 g/mol |
CAS Number | 3686-59-7 | 5560-59-8 |
Clinical Availability | Limited | Widely available (60mg and 120mg formulations) |
Research Evidence Base | Limited | More extensive |
While the base alverine compound is identical in both salt forms, the different counterions may influence properties such as solubility, dissolution rate, and potentially absorption characteristics .
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